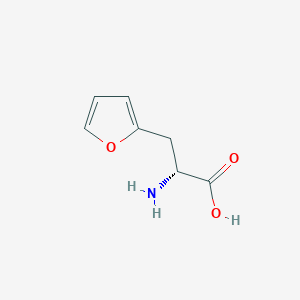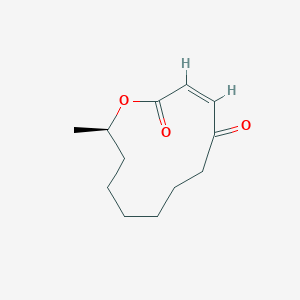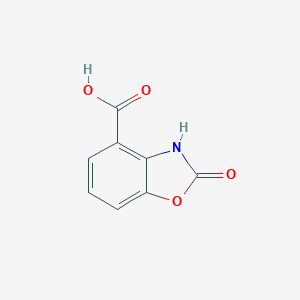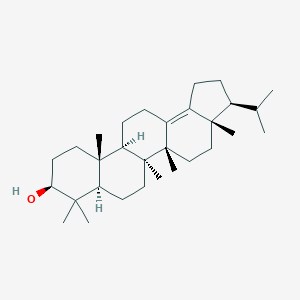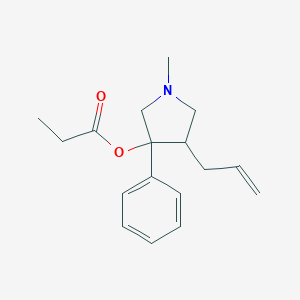
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as AMPH, and its chemical formula is C19H23NO3.
作用機序
The exact mechanism of action of AMPH is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
生化学的および生理学的効果
AMPH has been shown to have various biochemical and physiological effects on the body. It has been demonstrated to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it has been shown to induce apoptosis in cancer cells and reduce oxidative stress in various tissues.
実験室実験の利点と制限
One of the major advantages of using AMPH in lab experiments is its high potency and selectivity. It has been shown to exhibit low toxicity and minimal side effects, making it a safe and effective compound for research purposes. However, one of the limitations of using AMPH is its high cost and limited availability.
将来の方向性
There are several potential future directions for research on AMPH. One area of interest is the development of novel AMPH derivatives with enhanced therapeutic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of AMPH and its potential applications in various medical conditions. Finally, more research is needed to explore the potential use of AMPH in combination with other therapeutic agents for improved efficacy.
合成法
The synthesis of AMPH involves the reaction of 4-allyl-1-methyl-3-phenyl-3-pyrrolidinol with propionic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography.
科学的研究の応用
AMPH has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have shown that AMPH exhibits anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for cancer therapy.
特性
CAS番号 |
102280-72-8 |
|---|---|
製品名 |
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate |
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
(1-methyl-3-phenyl-4-prop-2-enylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H23NO2/c1-4-9-15-12-18(3)13-17(15,20-16(19)5-2)14-10-7-6-8-11-14/h4,6-8,10-11,15H,1,5,9,12-13H2,2-3H3 |
InChIキー |
RBTAFLUWPBOVDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CN(CC1CC=C)C)C2=CC=CC=C2 |
正規SMILES |
CCC(=O)OC1(CN(CC1CC=C)C)C2=CC=CC=C2 |
同義語 |
1-methyl-3-phenyl-4-prop-2-enyl-pyrrolidin-3-ol, propanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



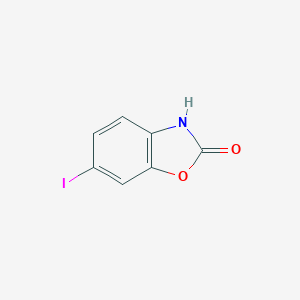
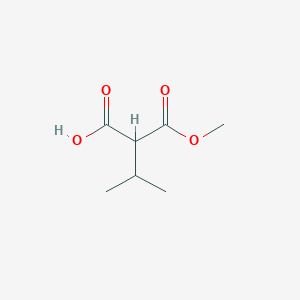
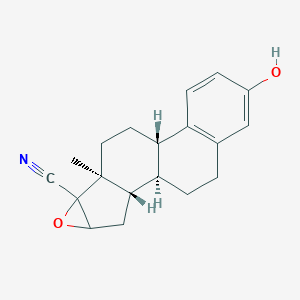
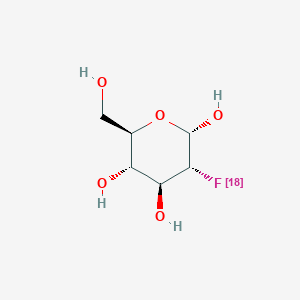
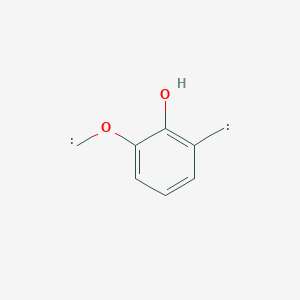
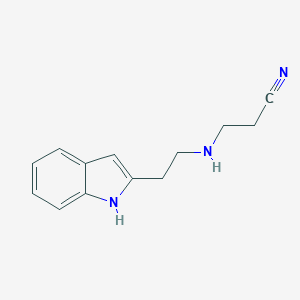
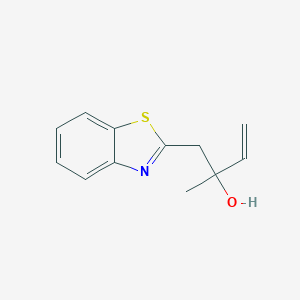
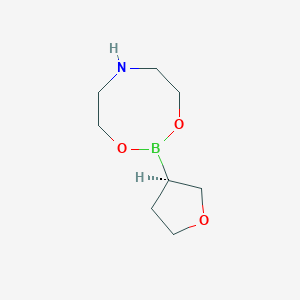
![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
